![molecular formula C12H16FNO B1430234 N-(3-Fluoro-5-methylphenyl)oxan-4-amine CAS No. 1532641-01-2](/img/structure/B1430234.png)
N-(3-Fluoro-5-methylphenyl)oxan-4-amine
Overview
Description
N-(3-Fluoro-5-methylphenyl)oxan-4-amine, abbreviated as 3F5MPA, is a novel fluorinated amine compound that has been the subject of increasing scientific research in recent years. It is of interest due to its unique structure, which is composed of a nitrogen atom at the center of a five-membered ring, and a fluorine atom accompanied by a methyl group on one of the ring’s carbon atoms. This structure allows 3F5MPA to interact with a variety of biological systems, making it an attractive molecule for scientific research.
Scientific Research Applications
Antitumor Activity
N-(3-Fluoro-5-methylphenyl)oxan-4-amine and similar compounds exhibit promising antitumor activities. For instance, the synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, showed inhibition of cancer cell line proliferation, demonstrating potential for cancer treatment (Hao et al., 2017).
Chiral Resolution Reagent
Compounds similar to N-(3-Fluoro-5-methylphenyl)oxan-4-amine are used as reagents for chiral resolution in chemical synthesis. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which shares a structural resemblance, is employed for determining the enantiomeric excess of α-chiral amines (Rodríguez-Escrich et al., 2005).
Fluorogenic Amine Application
Another significant application is in the development of fluorogenic amines for biochemical assays. For instance, 4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a compound structurally related to N-(3-Fluoro-5-methylphenyl)oxan-4-amine, has been used as a substrate for chymotrypsin microdetermination, demonstrating the utility in biochemical analysis (Sato et al., 1984).
Role in Orexin-1 Receptor Mechanisms
Additionally, derivatives of N-(3-Fluoro-5-methylphenyl)oxan-4-amine are studied for their role in orexin-1 receptor mechanisms, which have implications in binge eating disorders and potentially other compulsive behaviors (Piccoli et al., 2012).
Antimicrobial Properties
Some derivatives of N-(3-Fluoro-5-methylphenyl)oxan-4-amine have been synthesized and shown to possess antimicrobial properties. For example, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a related compound, demonstrated antibacterial activity against specific bacterial strains, suggesting potential in the development of new antimicrobial agents (Uwabagira et al., 2018).
properties
IUPAC Name |
N-(3-fluoro-5-methylphenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINHBNZFPJLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-5-methylphenyl)oxan-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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